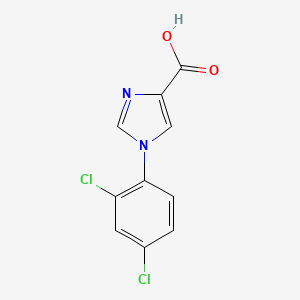

1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of 1-(2,4-dichlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione involves employing Baker-Venkatraman rearrangement on ester . The synthesized compounds were confirmed by spectroscopic analysis such as 1H-NMR, 13C-NMR, Mass, elemental analysis, magnetic susceptibility, XRD .Wissenschaftliche Forschungsanwendungen

Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks exhibit selective sensitivity to benzaldehyde derivatives, showcasing potential applications in fluorescence sensing for chemicals such as benzaldehyde and its derivatives. This application leverages the characteristic sharp emission bands of Eu(3+) or Tb(3+) ions within the frameworks, demonstrating the compound's utility in the development of advanced sensing materials (Shi et al., 2015).

Host for Anions

Imidazole-containing bisphenol acts as a versatile host for anions, structurally characterized by electrostatic and weak interactions. This property suggests potential applications in molecular recognition and separation processes, where specific anion binding is required. The structured packing and hydrogen bonding capabilities of imidazole derivatives offer a foundational aspect for designing new materials for anion encapsulation and sensing (Nath & Baruah, 2012).

Continuous Production of Pharmaceuticals

The process-intensified flow synthesis of 1H-4-substituted imidazoles, starting from α-bromoacetophenones and carboxylic acids, highlights the compound's role in the synthesis of NS5A inhibitors, including daclatasvir. This method emphasizes the importance of 1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylic acid in pharmaceutical manufacturing, particularly for the production of vital medications through efficient, high-temperature, and high-purity processes (Carneiro et al., 2015).

Magnetism and Luminescence in Metal-Organic Frameworks

A study on a metal-organic framework (MOF) derived from an emissive terthiophene-based imidazole linker demonstrates the dual functional properties of ligand-based emission and metal-based magnetic behaviors. This application signifies the compound's utility in creating materials that combine luminescent and magnetic properties, potentially useful for sensors, data storage, and optoelectronic devices (Wang et al., 2021).

Synthesis and Structural Analysis

The synthesis and structural analysis of various complexes and frameworks utilizing imidazole derivatives underscore the versatility and importance of these compounds in materials science. For example, cadmium complexes with 2,4-dichlorophenoxyacetic acid and imidazole ligands exhibit unique structural and photoluminescent properties. Such studies provide insights into the design and development of new materials with potential applications in catalysis, gas storage, magnetic materials, and optoelectronics (Zhou, 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

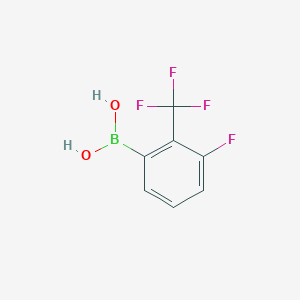

1-(2,4-dichlorophenyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-6-1-2-9(7(12)3-6)14-4-8(10(15)16)13-5-14/h1-5H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOGXSHAGQEVPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N2C=C(N=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol](/img/structure/B1341591.png)

![Benzo[b]thiophene-7-carbonitrile](/img/structure/B1341617.png)

![3-Bromoisothiazolo[4,3-b]pyridine](/img/structure/B1341621.png)